molecular formula C16H9FO2S B14398256 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-00-2

2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14398256
CAS No.: 89478-00-2
M. Wt: 284.3 g/mol
InChI Key: HVBRSECQTLKEIA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine and industry. The presence of the 4-fluorophenyl group and the sulfanyl group attached to the naphthalene-1,4-dione core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-fluorothiophenol in the presence of a base such as sodium carbonate in ethanol . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the 4-fluorophenylsulfanyl group. The reaction conditions are mild, and the product is obtained in good yield.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions include hydroquinones, substituted quinones, and various adducts depending on the nucleophile used.

Mechanism of Action

The biological activity of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This redox activity is crucial for its antimicrobial and anticancer properties. The compound can also interact with various molecular targets, including enzymes and DNA, leading to the inhibition of essential cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione include other 1,4-naphthoquinone derivatives such as:

Compared to these compounds, this compound is unique due to the presence of the 4-fluorophenylsulfanyl group, which enhances its chemical reactivity and biological activity.

Properties

CAS No.

89478-00-2

Molecular Formula

C16H9FO2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C16H9FO2S/c17-10-5-7-11(8-6-10)20-15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9H

InChI Key

HVBRSECQTLKEIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)SC3=CC=C(C=C3)F

Origin of Product

United States

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